6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole
Description
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is a halogenated tetrahydrocarbazole derivative characterized by a partially saturated carbazole core with a bromine atom at position 6 and a methyl group at position 1 (Figure 1). This compound belongs to a class of heterocyclic molecules with significant applications in medicinal chemistry and agrochemical research due to their structural similarity to bioactive indole alkaloids . The tetrahydrocarbazole scaffold is notable for its ability to engage in π–π interactions with biological targets, such as dopamine D3 receptors and fungal enzymes, making it a versatile pharmacophore .
Molecular Formula: C₁₂H₁₃BrN
Key Features:
- Bromine substitution at position 6 enhances electrophilic reactivity and binding affinity in halogen-bonding interactions.
- Methylation at position 1 improves metabolic stability and modulates steric effects.
Properties
CAS No. |
646038-00-8 |
|---|---|
Molecular Formula |
C13H14BrN |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14BrN/c1-8-3-2-4-10-11-7-9(14)5-6-12(11)15-13(8)10/h5-8,15H,2-4H2,1H3 |
InChI Key |
NDRMMDOKLOFYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1-methyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Types of Reactions:
Oxidation: 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as 6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interactions of brominated carbazoles with biological systems.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Findings :
- Aromaticity Loss : Replacement of the fully aromatic carbazole with a tetrahydrocarbazole (e.g., compound 13 in ) reduces potency in dopamine D3 receptor antagonism due to diminished π–π interactions.
- Halogen Effects : Bromine and chlorine substituents enhance antifungal activity compared to unsubstituted analogs, likely due to increased lipophilicity and halogen bonding .
- Methoxy vs. Methyl : Methoxy groups (e.g., 6d) improve antifungal efficacy (EC₅₀: 1.85 mg/L for Sclerotinia sclerotiorum) compared to methylated derivatives, suggesting electronic effects dominate .
Physicochemical Properties
- Ion Mobility : 2,3,4,9-Tetrahydro-1H-carbazole exhibits lower ion mobility (0.74 cm²/Vs) compared to planar indoles (0.85 cm²/Vs) due to altered dipole moments .
- Solubility : Methyl and bromine substituents reduce aqueous solubility but enhance membrane permeability, critical for agrochemical applications .
Biological Activity
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C13H14BrN
- Molecular Weight : 250.14 g/mol
- CAS Number : 12717084
The biological activity of 6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, thereby altering metabolic flux and cellular function.
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, affecting processes such as cell proliferation and apoptosis.
- Antiviral Activity : Research indicates that it exhibits antiviral properties against several viruses, including Human Papillomavirus (HPV) and Hepatitis C Virus (HCV) .
Anticancer Activity
Studies have demonstrated that 6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole possesses significant anticancer properties. It has been shown to:
- Induce apoptosis in cancer cells.
- Inhibit cell cycle progression by affecting key regulatory proteins.
In a specific study on HPV-related cancers, this compound exhibited an IC50 value of 0.15 µM with a CC50 (cytotoxic concentration) of 18.8 µM .
Antiviral Activity
The compound has been particularly noted for its antiviral effects:
- Against HCV: It showed promising results with an effective concentration (EC50) of 0.031 µM and high selectivity index.
- Against HPV: The presence of bromine at the C6 position significantly enhances antiviral activity .
Other Biological Activities
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole also exhibits:
- Antibacterial Properties : Effective against various bacterial strains.
- Hypoglycemic Effects : Potentially beneficial for managing blood sugar levels.
- Hypolipidemic Activity : May assist in lowering lipid levels in the blood .
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies suggest that the molecular weight and structural characteristics of 6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole may influence its bioavailability:
- Absorption : Due to its lipophilic nature, it is expected to have good absorption properties.
- Distribution : Likely distributed throughout body tissues due to its small size and lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
